2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-3-5-16-10-13(11)18-15(19)12-4-6-17-14(9-12)21-8-7-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTAZRHRXYDLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=NC=C2)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide typically involves the reaction of 4-methylpyridin-3-amine with 2-(2-methoxyethoxy)pyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues Targeting Kinases
GSK-3β Inhibitors
- 2-[(Cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide Substituents: Cyclopropylcarbonylamino at pyridine-2-position; 4-methoxypyridin-3-yl amide. Comparison: The target compound’s 2-methoxyethoxy group may enhance solubility compared to the cyclopropylcarbonylamino group, which could improve pharmacokinetics.
Wnt Pathway Inhibitors
- 2-(4-Methylpiperazin-1-yl)-N-[6-(1-methyl-1H-pyrazol-4-yl)isoquinolein-3-yl]pyridine-4-carboxamide Substituents: 4-Methylpiperazine at pyridine-2-position; isoquinoline-linked pyrazole amide. Activity: Wnt signaling inhibitor with a molecular weight of 429.5 g/mol and CAS No. 2143917-62-6 .
Anti-inflammatory Thiazolidinone Derivatives
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) Substituents: 4-Chlorophenyl-thiazolidinone linked to pyridine-4-carboxamide. Activity: Demonstrated significant anti-inflammatory activity in carrageenan-induced edema models . Comparison: The thiazolidinone ring in 5d introduces conformational rigidity absent in the target compound, which may influence receptor binding.
Dihydropyridine Carboxamides
- 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) Substituents: Complex dihydropyridine core with thioether and methoxy groups. Activity: Structural motifs suggest calcium channel modulation, common in dihydropyridines . Comparison: The target compound’s pyridine-4-carboxamide lacks the dihydropyridine ring, likely shifting its mechanism away from calcium channel blockade.
Data Tables
Table 1: Structural and Functional Comparison of Pyridine-4-Carboxamide Derivatives
Key Findings and Trends
- Substituent Impact: Electron-donating groups (e.g., methoxyethoxy) enhance solubility but may reduce binding affinity compared to bulky groups like cyclopropylcarbonylamino .
- Biological Activity: Thiazolidinone derivatives prioritize anti-inflammatory activity, while pyridine-4-carboxamides with heterocyclic substituents favor kinase inhibition .
- SAR Insights : The 4-methylpyridin-3-yl group in the target compound may optimize CNS penetration, a critical factor for neurodegenerative disease therapeutics .
Biological Activity
2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. Its unique structure, featuring a pyridine ring, a carboxamide functional group, and an ether moiety, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.31 g/mol
- Structure : The compound consists of a pyridine ring substituted with a methoxyethoxy group and a carboxamide, enhancing its solubility and potential reactivity.
Biological Activity Overview
The biological activity of this compound can be inferred from its structural similarities to other compounds and preliminary studies. Here are some notable findings:
1. Inhibition of Kinases
Research indicates that compounds with similar structures have shown inhibitory effects on various kinases, particularly those involved in neurodegenerative diseases. For instance, the inhibition of mixed lineage kinase 3 (MLK3) has been associated with neuroprotective effects in models of Parkinson's Disease and HIV-associated neurocognitive disorders .
2. Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar derivatives have been explored as dual inhibitors of c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis. For example, a related study demonstrated that certain pyridine derivatives inhibited cell proliferation in cancer cell lines, suggesting that this compound may exhibit comparable activities .
3. Neuroprotective Effects
The neuroprotective activity attributed to related compounds indicates that this compound could modulate signaling pathways associated with neuronal survival. Specifically, studies have shown that inhibiting MLK pathways can prevent neuronal death in cultured cells exposed to neurotoxic agents .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Arylthieno[2,3-b]pyridine-2-carboxamides | Thieno-pyridine structure | Antiparasitic activity |
| N-(4-Methylpyridin-3-yl)acetamide | Simple acetamide derivative | Potential enzyme inhibitor |
| 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide | Halogenated derivative | Anticancer properties |
This comparative analysis highlights the potential for this compound to exhibit significant biological activity due to its unique combination of functional groups.
Q & A
Q. What are the recommended synthetic routes for 2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide, and how can reaction conditions be optimized?
Synthesis of pyridine carboxamide derivatives typically involves coupling reactions between pyridine-4-carboxylic acid derivatives and substituted amines. For this compound:
- Step 1 : Activate the pyridine-4-carboxylic acid using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DCM or DMF) .
- Step 2 : React with 4-methylpyridin-3-amine under inert conditions (argon/nitrogen) to form the amide bond.
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 amine:acid) and temperature (room temp. to 60°C) to improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- NMR : Confirm substitution patterns (e.g., methoxyethoxy group at position 2, methylpyridinyl group at position 3) via ¹H and ¹³C spectra .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS in positive ion mode) .
Q. What safety precautions are critical during handling and storage?
- Hazards : Classified as acutely toxic (Category 4 for oral, dermal, inhalation) under EU-GHS .
- Protocols :
Advanced Research Questions
Q. How can computational tools aid in predicting the biological activity or reactivity of this compound?
- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to simulate reaction mechanisms, such as amide bond formation or degradation pathways .
- Docking Studies : Employ software like AutoDock to predict binding affinities to target proteins (e.g., kinase domains) based on structural analogs .
- Data Integration : Combine computational predictions with experimental SAR data to prioritize synthesis targets .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Reproducibility Checks : Verify assay conditions (e.g., cell line viability, solvent controls) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted carboxamides) to identify trends in activity .
- Advanced Analytics : Apply machine learning to identify outliers in high-throughput screening datasets .
Q. How can researchers design experiments to explore this compound’s potential as a biochemical probe?
- Target Identification : Screen against kinase or GPCR panels using fluorescence polarization or SPR .
- Selectivity Profiling : Compare inhibition constants (Ki) across related enzymes (e.g., CYP450 isoforms) .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways in vitro .
Q. What methodologies are recommended for studying metabolic stability and degradation products?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .
- Degradation Studies : Expose to accelerated conditions (e.g., 40°C/75% RH) and monitor hydrolytic cleavage of the methoxyethoxy group .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
